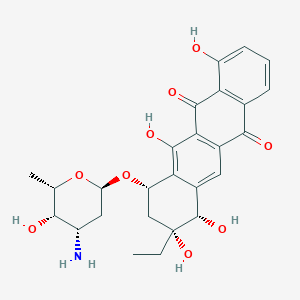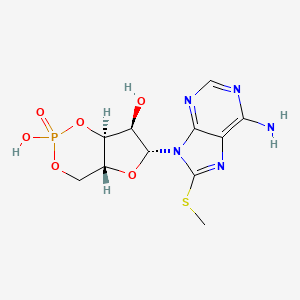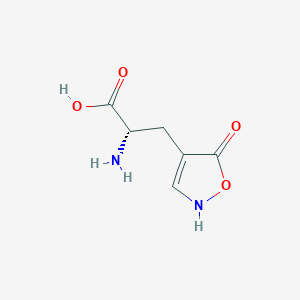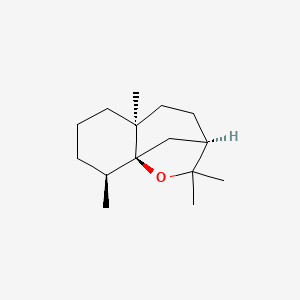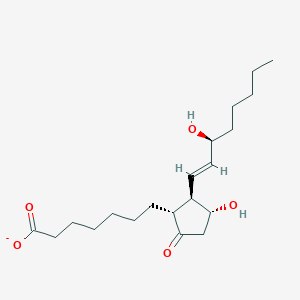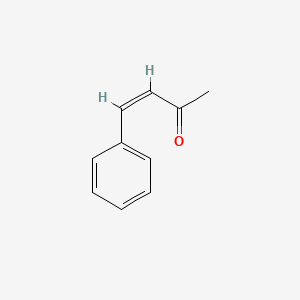
cis-Benzylideneacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-benzylideneacetone is the cis-isomer of benzylideneacetone.
Applications De Recherche Scientifique
Catalytic Hydrogenation
Cis-Benzylideneacetone has been studied for its role in catalytic hydrogenation. Esteruelas et al. (1992) found that certain complexes catalyze the selective hydrogenation of benzylideneacetone to 4-phenylbutan-2-one, demonstrating its potential in organometallic catalysis (Esteruelas, Oro, & Valero, 1992).
Enhancing Virulence of Bacillus thuringiensis
Kwon and Kim (2008) investigated the role of benzylideneacetone as an immunosuppressant, enhancing the virulence of Bacillus thuringiensis against certain insects. Their findings suggest its potential use in pest control (Kwon & Kim, 2008).
Photolysis Studies
The photolysis of dibenzylideneacetone has been explored by Shoppee and Wang (1976), providing insights into the electrocyclic reactions of this compound and its isomers (Shoppee & Wang, 1976).
Influence on Insect Immune Response
Benzylideneacetone's effect on insect immune response was studied by Kim and Kim (2011), highlighting its role in suppressing immune responses in insects and enhancing the efficacy of microbial pathogens (Kim & Kim, 2011).
Nuclear Magnetic Resonance Studies
Tanaka, Yamada, and Kawazura (1978) used 1H nuclear magnetic resonance to study the conformations of dibenzylideneacetone, providing valuable information on its molecular structure and behavior (Tanaka, Yamada, & Kawazura, 1978).
Applications in Battery Technology
Zhao et al. (2016) explored the use of benzylideneacetone as an electrolyte additive in valve-regulated lead-acid batteries, finding that it can increase the cycle life of batteries under specific conditions (Zhao, Zhou, Wu, Wu, & Wang, 2016).
Isomerisation Studies
Luo et al. (2011) conducted a comparative experimental and theoretical study on the cis-trans isomerisation of substituted aromatic imines, including benzylideneacetone, providing insights into its chemical behavior and potential applications (Luo et al., 2011).
Electrodeposition Mechanism
Trejo et al. (2003) studied the influence of benzylideneacetone on the electrodeposition mechanism of Zn–Co alloy, revealing its potential in modifying electrodeposition processes (Trejo, Ortega, Meas, Chainet, & Ozil, 2003).
Cycloaddition Reactions
Peng et al. (2014) investigated 1,3-dipolar cycloadditions involving benzylideneacetone, leading to the preparation of novel spiropyrrolidine-oxindoles. This highlights its role in synthetic organic chemistry (Peng, Ren, Xiao, Zhang, Yang, & Luo, 2014).
Kinetic Selectivity in Isomerization
Ammal and Yamataka (2006) explored the kinetic selectivity in the cis–trans isomerization of benzylideneaniline, contributing to the understanding of reaction dynamics in organic chemistry (Ammal & Yamataka, 2006).
Propriétés
Numéro CAS |
937-53-1 |
|---|---|
Nom du produit |
cis-Benzylideneacetone |
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(Z)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7- |
Clé InChI |
BWHOZHOGCMHOBV-FPLPWBNLSA-N |
SMILES isomérique |
CC(=O)/C=C\C1=CC=CC=C1 |
SMILES |
CC(=O)C=CC1=CC=CC=C1 |
SMILES canonique |
CC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



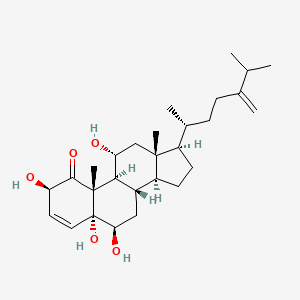
![4-amino-N-[(3S,4R,5R,7R)-1-azatricyclo[3.3.1.03,7]nonan-4-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1248571.png)
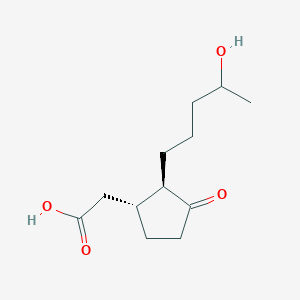
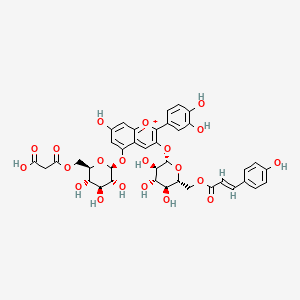
![1-Methyl-3-[2-[4-(3-methoxyphenyl)butyl]phenoxymethyl]piperidine](/img/structure/B1248577.png)
![2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B1248578.png)
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1248580.png)
